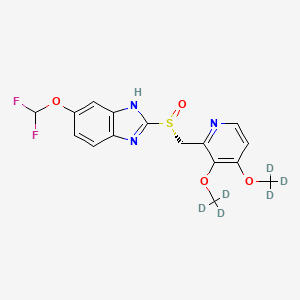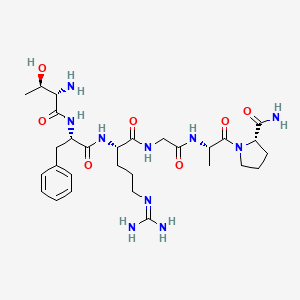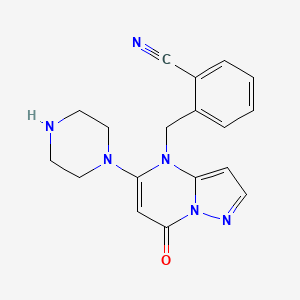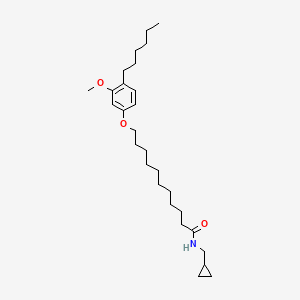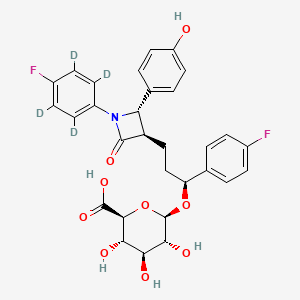
Ezetimibe Hydroxy-d4 beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezetimibe Hydroxy-d4 is a deuterium-labeled derivative of Ezetimibe, a lipid-lowering compound that inhibits the absorption of cholesterol and phytosterols in the small intestine. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Ezetimibe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Hydroxy-d4 involves the use of deuterium-labeled reagents. One common method includes the application of [2H5] fluorobenzene to prepare [2H4] Ezetimibe. The synthesis is typically carried out in seven steps, resulting in a stable isotope-labeled compound with an overall yield of approximately 29.3% .
Industrial Production Methods
Industrial production of Ezetimibe Hydroxy-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and consistency of the final product. The use of deuterium-labeled reagents is crucial in maintaining the isotopic integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ezetimibe Hydroxy-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the deuterium atoms, are common in the study of its metabolic pathways.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various metabolites of Ezetimibe, such as glucuronide conjugates. These metabolites are crucial in understanding the drug’s pharmacokinetics and metabolic pathways .
Aplicaciones Científicas De Investigación
Ezetimibe Hydroxy-d4 is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used to study the chemical properties and reactions of Ezetimibe.
Biology: The compound helps in understanding the biological pathways and interactions of Ezetimibe.
Medicine: Research involving Ezetimibe Hydroxy-d4 aids in the development of new therapeutic strategies for lowering cholesterol levels.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control.
Mecanismo De Acción
Ezetimibe Hydroxy-d4 exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterols in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1). By interfering with the intestinal uptake of cholesterol, the compound reduces the delivery of cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparación Con Compuestos Similares
Similar Compounds
Ezetimibe: The parent compound, which is not deuterium-labeled.
Ezetimibe Glucuronide: A major metabolite of Ezetimibe.
Statins: Another class of cholesterol-lowering drugs that work by inhibiting HMG-CoA reductase.
Uniqueness
Ezetimibe Hydroxy-d4 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Unlike statins, which inhibit cholesterol synthesis, Ezetimibe Hydroxy-d4 inhibits cholesterol absorption, providing a complementary mechanism of action .
Propiedades
Fórmula molecular |
C30H29F2NO9 |
|---|---|
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D |
Clave InChI |
MPXLJVWGRVISEQ-MKSNJYNSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=C(C=C5)O)[2H])[2H])F)[2H] |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




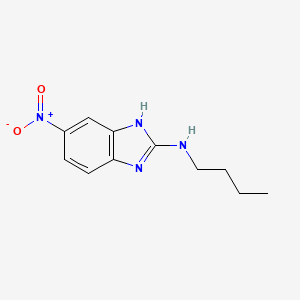
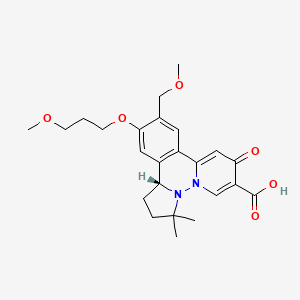

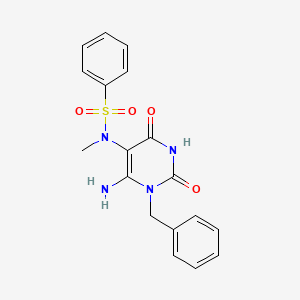
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
